molecular formula C7H5ClN2 B372650 2-chloro-2H-indazole

2-chloro-2H-indazole

Cat. No.: B372650
M. Wt: 152.58g/mol
InChI Key: RHXUWAXRJICVQX-UHFFFAOYSA-N
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Description

2-Chloro-2H-indazole is a valuable chemical building block in organic synthesis and medicinal chemistry research. The indazole scaffold is a nitrogen-containing heterocycle of significant pharmacological interest, known for its broad spectrum of biological activities . This specific derivative, featuring a chlorine substituent, is designed for the synthesis and exploration of novel compounds, particularly in the development of kinase inhibitors and other biologically active molecules . The 2H-indazole tautomer is a frequently used pharmacophore in drug discovery . Researchers utilize such substituted indazoles as key intermediates in various synthetic protocols, including palladium-catalyzed cross-coupling and metal-catalyzed C-H functionalization, to create diverse libraries for biological screening . The presence of the chlorine atom at the 2-position offers a reactive site for further functionalization, allowing researchers to elaborate the core structure for structure-activity relationship (SAR) studies. Indazole derivatives have demonstrated potential in numerous research areas, including as templates for anticancer, anti-inflammatory, and antimicrobial agents . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXUWAXRJICVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315121
Record name 2-Chloro-2H-indazole
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Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-92-8
Record name 2-Chloro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Advances in the Synthesis of 2h Indazoles and Their Chloro Derivatives

Strategies for Constructing the 2H-Indazole Nucleus

The construction of the 2H-indazole nucleus has been approached through diverse synthetic strategies, broadly categorized into multicomponent reactions that assemble the ring from several starting materials in a single operation, and transition metal-catalyzed reactions that forge key bonds through cyclization and annulation processes.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 2H-indazoles from simple precursors in a one-pot fashion. These reactions are particularly valuable for generating molecular diversity.

A notable and efficient three-component reaction for the synthesis of 2H-indazole derivatives involves the copper-catalyzed reaction of 2-halo-benzaldehydes, primary amines, and sodium azide (B81097). This methodology is applicable to both 2-chloro- and 2-bromobenzaldehydes, providing a direct route to a variety of N-substituted 2H-indazoles. The reaction is typically catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) and often utilizes polyethylene (B3416737) glycol (PEG 300) as a green solvent under ligand-free conditions. The key steps in this sequence are the formation of C-N and N-N bonds, facilitated by the copper catalyst. Microwave irradiation has also been employed to accelerate this reaction, leading to high yields of disubstituted 2H-indazoles.

The versatility of this method allows for the incorporation of a wide range of primary amines, leading to diverse N-substituted 2H-indazoles. The reaction demonstrates good functional group tolerance.

Table 1: Examples of Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

2-Halobenzaldehyde Primary Amine Catalyst System Solvent Yield (%) Reference
2-Bromobenzaldehyde Aniline CuI / TMEDA N/A Moderate to Good
2-Chlorobenzaldehyde Various primary amines Cu₂O-NP PEG 300 High

This table is for illustrative purposes and specific yields can vary based on the substrates and reaction conditions.

The Cadogan reaction and its derivatives represent a classical and robust method for the synthesis of 2H-indazoles via reductive cyclization. This approach typically involves the deoxygenation of ortho-nitroaromatics. A significant advancement in this area is the one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and primary amines (both aromatic and aliphatic). In this process, an ortho-imino-nitrobenzene intermediate is generated in situ through condensation, which then undergoes reductive cyclization promoted by an organophosphorus reagent, such as tri-n-butylphosphine.

This method is advantageous as it proceeds under milder conditions (e.g., 80 °C in isopropanol) compared to traditional Cadogan reactions, which often require high temperatures. The one-pot nature of this reaction enhances its practicality and safety by avoiding the isolation of intermediates. The scope of this reaction is broad, accommodating a variety of electronically diverse ortho-nitrobenzaldehydes and amines. However, the reaction may be sensitive to steric hindrance and certain electronic effects, which can influence the yield. Recent developments have also explored catalytic versions of the Cadogan cyclization, utilizing a P(III)/P(V) redox cycling strategy.

Table 2: Organophosphorus-Promoted Synthesis of 2H-Indazoles

Starting Materials Phosphorus Reagent Key Features Reference
o-Nitrobenzaldehydes, primary amines Tri-n-butylphosphine One-pot, mild conditions, broad scope
Nitroaromatic compounds Trialkyl phosphites/phosphines Classical reductive cyclization, often harsh conditions

Transition Metal-Mediated Cyclization and Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 2H-indazoles, by enabling the formation of key carbon-nitrogen and carbon-carbon bonds through novel reaction pathways.

A versatile strategy for the synthesis of 2-aryl-2H-indazoles involves a palladium-catalyzed intramolecular amination reaction. This method constructs the N(1)–C(7a) bond of the indazole ring. The process starts with the synthesis of N-aryl-N-(o-bromobenzyl)hydrazines, which then undergo intramolecular cyclization catalyzed by a palladium complex. The combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base like sodium tert-butoxide (t-BuONa) has proven to be effective for this transformation.

The reaction is believed to proceed through an initial Pd(0)-catalyzed C-N bond formation, followed by spontaneous dehydrogenation to yield the aromatic 2-aryl-2H-indazole. This method is tolerant of a wide range of functional groups on both the aryl hydrazine (B178648) and the bromobenzyl moiety.

Table 3: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles

Substrate Catalyst System Key Transformation Reference
N-aryl-N-(o-bromobenzyl)hydrazines Pd(OAc)₂ / dppf / t-BuONa Intramolecular C-N bond formation

Rhodium(III)-catalyzed C-H activation and functionalization have provided a novel and efficient route to N-aryl-2H-indazoles. This formal [4+1] annulation reaction utilizes readily available azobenzenes and aldehydes. The reaction is initiated by the rhodium-catalyzed direct addition of an azobenzene (B91143) C-H bond to an aldehyde. The azo group acts as a directing group for the ortho C-H activation and also as an internal nucleophile to trap the initial aldehyde addition product, leading to cyclization and subsequent aromatization to form the 2H-indazole ring.

This methodology exhibits high functional group compatibility and allows for the synthesis of a wide variety of substituted indazoles. Furthermore, the regioselective coupling of unsymmetrical azobenzenes has been demonstrated, and a removable aryl group has been developed to access N-unsubstituted indazoles. This approach has also been extended to the synthesis of 3-acyl-(2H)-indazoles using α-keto aldehydes.

Table 4: Rhodium(III)-Catalyzed Synthesis of 2H-Indazoles

Reactants Catalyst Key Features Reference
Azobenzenes, Aldehydes Rh(III) complex C-H activation, [4+1] annulation, high functional group tolerance
Azobenzenes, α-Keto Aldehydes Rh(III) complex Synthesis of C3-acylated-(2H)-indazoles
Copper(II)-Salt Promoted Oxidative Cyclizations from Alkynyl Triazenes

A notable advancement in the synthesis of 2H-indazoles involves the use of copper(II) salts to promote the oxidative cyclization of substrates bearing both an alkyne and a triazene (B1217601) functionality. nih.gov This methodology provides a distinct pathway for forming the 2H-indazole core. When an arene with these two functional groups is treated with a Cu(II) salt, it undergoes an oxidative cyclization process to yield the corresponding 2H-indazole. nih.gov This approach is part of a larger strategy where different transition metals can mediate distinct cyclization pathways starting from the same alkynyl triazene substrate, highlighting the role of the metal in directing the reaction outcome. nih.gov While silver(I) salts lead to the formation of 2-substituted indoles via N-N bond cleavage, copper(II) catalysis specifically facilitates the desired cyclization to the 2H-indazole scaffold. nih.gov Computational studies suggest that copper acts as a Lewis acid in this transformation. nih.gov

Cobalt(III)-Promoted C-H Bond Functionalization

A practical and efficient method for the one-step synthesis of N-aryl-2H-indazoles utilizes a cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascade. nih.govnih.gov This approach involves the reaction of azobenzenes and various aldehydes in the presence of an air-stable cationic Co(III) catalyst. nih.govacs.org The reaction, which uses an azo directing group, proceeds via a C-H bond addition to the aldehyde, followed by an in situ cyclization and aromatization to furnish the final N-aryl-2H-indazole product. nih.govacs.org

This benchtop synthesis is notable for its operational simplicity, tolerating a wide array of aryl, heteroaryl, and alkyl aldehydes. nih.gov The process requires only a substoichiometric amount of acetic acid as an additive and can be conducted under standard reflux conditions, proving amenable to large-scale synthesis. nih.govnih.gov

Table 1: Selected Examples of Cobalt(III)-Catalyzed Synthesis of N-aryl-2H-indazoles

Azobenzene ReactantAldehyde ReactantYield (%)
AzobenzeneBenzaldehydeModerate to Excellent
Substituted AzobenzenesAromatic AldehydesModerate to Excellent
Substituted AzobenzenesHeteroaromatic AldehydesModerate to Excellent
Substituted AzobenzenesAliphatic AldehydesModerate to Excellent

Note: This table is a generalized representation based on the described broad substrate scope. nih.govnih.gov

Metal-Free and Green Chemistry Synthetic Protocols

[3+2] Dipolar Cycloadditions of Arynes and Sydnones

A highly efficient and rapid route to 2H-indazoles has been developed through the [3+2] dipolar cycloaddition of arynes and sydnones. nih.govorganic-chemistry.orgnih.gov This method stands out for its mild reaction conditions, high yields, and excellent selectivity, producing 2H-indazoles with no contamination from the 1H-isomers. nih.govacs.org The reaction mechanism is presumed to involve an initial [3+2] cycloaddition to form a bicyclic adduct, which then spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] fashion to yield the aromatic 2H-indazole ring system. nih.govnih.gov

The process shows broad substrate compatibility with various sydnones and aryne precursors, such as silylaryl triflates. organic-chemistry.orgacs.org Optimization studies have identified tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as an effective fluoride source in tetrahydrofuran (B95107) (THF) at room temperature, leading to near-quantitative yields in some cases. organic-chemistry.org The resulting halogen-substituted 2H-indazoles from this method can be readily used in subsequent functionalization reactions, such as palladium-catalyzed couplings, to create diverse libraries of indazole derivatives. nih.gov

Table 2: Reaction Conditions for Aryne-Sydnone [3+2] Cycloaddition

Aryne PrecursorSydnoneFluoride SourceSolventTemperatureYield
Silylaryl triflateN-substituted sydnonesTBAFTHFRoom Temp.Good to Excellent
Silylaryl triflateAlkyl-substituted sydnonesTBAFTHFRoom Temp.Moderate

Note: This table summarizes the general findings on substrate compatibility and optimized conditions. nih.govorganic-chemistry.orgacs.org

Electrochemical Oxidation-Induced Cyclization of ortho-Alkyl-substituted Azobenzenes

In a move towards greener chemistry, an electrochemical, catalyst- and oxidant-free method has been established for the synthesis of 2H-indazole derivatives. organic-chemistry.orgresearchgate.netacs.org This protocol involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes. organic-chemistry.orgnih.gov The reaction proceeds through the anodic oxidation of the benzylic C-H bond to generate a benzylic radical, which then undergoes intramolecular cyclization to form the 2H-indazole ring. organic-chemistry.org

This method is performed in an undivided cell using a carbon rod anode and a platinum cathode, with lithium perchlorate (B79767) in acetonitrile (B52724) as the electrolyte, at a temperature of 50 °C. organic-chemistry.org It demonstrates a wide substrate scope, accommodating azobenzenes with both electron-donating and electron-withdrawing groups. organic-chemistry.org A key advantage of this sustainable process is the potential to convert byproducts, such as benzylic ketones, back into the desired 2H-indazole products through established reductive cyclization methods, thereby enhancing the atom economy. organic-chemistry.orgresearchgate.net

Visible-Light-Driven Decarboxylative Coupling

A novel and efficient approach for the synthesis of functionalized 3-acyl-2H-indazoles is achieved through a visible-light-induced decarboxylative coupling reaction. nih.govacs.org This method uniquely operates without the need for external photosensitizers, metal catalysts, or strong oxidants. nih.govle.ac.uk It leverages a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids. nih.govacs.org

The reaction is conducted by irradiating a mixture of the 2H-indazole and an excess of the α-keto acid in a degassed solvent system (acetonitrile and hexafluoroisopropanol) with visible light (420–425 nm). nih.govacs.org This protocol is characterized by its operational simplicity, mild conditions, and broad substrate compatibility. nih.govacs.org It successfully accommodates 2H-indazoles bearing various substituents, including halogens and electron-donating groups, at the C-5 and C-6 positions, affording the corresponding 3-acyl-2H-indazoles in moderate to good yields. acs.org This photocatalyst-free approach represents a significant advancement in visible-light-driven organic synthesis. nih.gov

Regioselective Introduction of Chlorine into 2H-Indazole Systems

An unprecedented metal-free method has been developed for the regioselective halogenation of 2H-indazoles, which allows for the synthesis of mono- and poly-chlorinated products by carefully tuning the reaction conditions. nih.gov This environmentally friendly approach uses N-chlorosuccinimide (NCS) as the chlorine source and solvents such as ethanol (B145695) or water. nih.gov

For the synthesis of mono-chlorinated 2H-indazoles, the reaction is typically carried out by treating the 2H-indazole substrate with one equivalent of NCS in ethanol at 50 °C. nih.gov This protocol can be adjusted to achieve poly-halogenation. For instance, di-halogenated products can be obtained, and hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles and 3-chloro-7-bromo-2H-indazoles, can be synthesized through a "one-pot, two-step" chlorination-bromination or bromination-chlorination sequence. nih.gov The reactivity of the C7 position and the relative activity of the halogenating agents (NBS being more active than NCS) influence the yields of these hetero-dihalogenated products. nih.gov This method is valued for its mild conditions, simple execution, and short reaction times. nih.gov

Table 3: Conditions for Regioselective Chlorination of 2H-Indazoles

Desired ProductHalogenating AgentStoichiometry (vs. Indazole)SolventTemperature
Mono-chloro-2H-indazoleNCS1.0 equiv.Ethanol50 °C
Di-chloro-2H-indazoleNCS>1.0 equiv.Water95 °C

Note: This table outlines the general conditions for achieving selective mono- and poly-chlorination. nih.gov

Direct C-H Halogenation Strategies, including Chlorination employing N-Chlorosuccinimide

Direct C-H halogenation is a highly desirable method for synthesizing halogenated heterocycles as it avoids the need for pre-functionalized starting materials. nih.gov A significant metal-free approach for the regioselective chlorination of 2H-indazoles utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. nih.govrsc.org NCS is a versatile and easy-to-handle reagent widely used for the chlorination of both aliphatic and aromatic compounds. scilit.comisca.me

Research has demonstrated an efficient C–H direct chlorination of 2-substituted-2H-indazoles employing NCS. rsc.org This method is noted for its high selectivity, good functional group tolerance, and use of environmentally friendly solvents under mild reaction conditions. nih.govresearchgate.net The reaction typically proceeds at the C3 position of the indazole ring. For example, the chlorination of 2-phenyl-2H-indazole using NCS in ethanol at 50 °C yields the desired 3-chloro product. rsc.org The process is notable for being environmentally friendly and simple to execute. nih.gov

The conditions can be tuned to achieve high yields. Studies show that reacting a 2-substituted-2H-indazole with NCS in ethanol or water can produce the corresponding 3-chloro-2H-indazole efficiently. rsc.org This direct C-H activation strategy represents an atom-economical and efficient route for the synthesis of chloro-substituted 2H-indazoles.

Table 1: Direct C-H Chlorination of 2-Substituted-2H-Indazoles with NCS rsc.org
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
2-phenyl-2H-indazole3-chloro-2-phenyl-2H-indazoleEtOH502.085
2-(p-tolyl)-2H-indazole3-chloro-2-(p-tolyl)-2H-indazoleEtOH502.082
2-(4-chlorophenyl)-2H-indazole3-chloro-2-(4-chlorophenyl)-2H-indazoleH₂O955.094
2-methyl-2H-indazole3-chloro-2-methyl-2H-indazoleEtOH502.075

Hetero-Halogenation Studies

Building on direct halogenation strategies, methods have been developed for the synthesis of hetero-halogenated 2H-indazoles, where two different halogen atoms are introduced into the molecule. nih.govrsc.org A one-pot, two-step metal-free procedure allows for the sequential introduction of different halogens, such as bromine and chlorine. researchgate.net

For instance, 3-bromo-7-chloro-2H-indazoles can be prepared by first performing a bromination reaction followed by chlorination. rsc.org Conversely, 3-chloro-7-bromo-2H-indazoles are produced by chlorinating first, then brominating. researchgate.net The yield of these hetero-halogenated products can be influenced by the order of halogen introduction, which is attributed to the differing reactivity of the halogenating agents (N-Bromosuccinimide vs. N-Chlorosuccinimide) and the C7 position of the indazole ring. researchgate.net This methodology provides a versatile route to poly-halogenated 2H-indazoles with diverse substitution patterns. nih.gov

Table 2: Synthesis of Hetero-Halogenated 2H-Indazoles rsc.orgresearchgate.net
Starting SubstrateReaction SequenceProductYield (%)
2-phenyl-2H-indazole1. NBS 2. NCS3-bromo-7-chloro-2-phenyl-2H-indazole78
2-(p-tolyl)-2H-indazole1. NBS 2. NCS3-bromo-7-chloro-2-(p-tolyl)-2H-indazole81
2-phenyl-2H-indazole1. NCS 2. NBS3-chloro-7-bromo-2-phenyl-2H-indazole65
2-(p-tolyl)-2H-indazole1. NCS 2. NBS3-chloro-7-bromo-2-(p-tolyl)-2H-indazole74

Targeted Synthesis of Specific Chloro-2H-Indazole Isomers

The synthesis of specific chloro-2H-indazole isomers often requires tailored strategies, which can be broadly categorized into two approaches: late-stage C-H functionalization of a pre-formed indazole ring or the construction of the indazole ring from a chlorinated precursor.

3-chloro-2-phenyl-2H-indazole: The synthesis of 3-chloro-2-phenyl-2H-indazole is effectively achieved through the direct C-H chlorination method described previously. nih.govrsc.org Starting with 2-phenyl-2H-indazole, treatment with N-Chlorosuccinimide (NCS) provides high regioselectivity for the C3 position, yielding the target compound in high yield. rsc.org The synthesis of the 2-phenyl-2H-indazole precursor itself can be accomplished via methods like the Cadogan reaction, which involves the reductive cyclization of a Schiff's base formed from 2-nitrobenzaldehyde (B1664092) and aniline. nih.govnih.gov

6-chloro-2-methyl-2H-indazole: Unlike C3-chlorinated isomers, the synthesis of 6-chloro-2-methyl-2H-indazole typically involves building the heterocyclic ring from a starting material that already contains the chlorine atom at the desired position. This is because direct C-H chlorination of the benzene (B151609) portion of the indazole ring is less regioselective and harder to control than at the C3 position. One common strategy involves a one-pot, three-component reaction using a chlorinated benzaldehyde, such as 2-bromo-4-chlorobenzaldehyde (B1282380) or 2,4-dichlorobenzaldehyde, a primary amine (methylamine), and an azide source like sodium azide. organic-chemistry.org This approach, often catalyzed by copper, constructs the 2H-indazole ring with the chlorine atom precisely positioned at C6. organic-chemistry.orgcaribjscitech.com Another route involves the synthesis and subsequent reduction of 5-nitro-6-chloro-2-methyl-2H-indazole to produce key intermediates for pharmaceuticals. google.com This isomer serves as an important intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for therapeutic use. myskinrecipes.com

Chemical Reactivity and Functionalization of 2 Chloro 2h Indazole Scaffolds

Electrophilic and Radical Functionalizations

The C3 position of the 2H-indazole scaffold is often a focal point for functionalization due to its electronic properties and accessibility. Various electrophilic and radical-mediated reactions have been developed to introduce diverse substituents, enabling the synthesis of complex indazole derivatives.

Halogenation Reactions beyond Direct Chlorination (e.g., Bromination, Iodination)

Halogenation reactions are crucial for further synthetic manipulations, such as metal-catalyzed cross-coupling reactions. While direct chlorination is common, bromination and iodination at the C3 position of 2H-indazoles are well-established. These reactions are typically achieved using electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently employed. The regioselectivity of these reactions can be influenced by the substituents present on the indazole core. Studies have shown that 2-substituted indazoles can undergo regioselective mono- and poly-halogenation. For example, metal-free regioselective halogenation of 2-substituted indazoles has been reported, yielding mono-halogenated products with high selectivity. Furthermore, sequential halogenation strategies allow for the synthesis of di-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles and 3-chloro-7-bromo-2H-indazoles, by carefully controlling the reaction sequence and halogenating agents.

Table 3.1.1: Examples of Halogenation Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
BrominationNBSEtOH or H₂O, 50-95 °C, air3-Bromo-2H-indazolesModerate researchgate.net
IodinationI₂, KOH/NaOH/K₂CO₃DMF or dioxane, room temperature3-Iodo-2H-indazolesGood to Quantitative rsc.org
Bromination/ChlorinationNBS, NCSSequential addition, varied solvents/temperatures3-Bromo-7-chloro-2H-indazoles, 3-chloro-7-bromo-2H-indazolesModerate researchgate.net

Nitration Reactions, including Radical C3-nitration and Site-Selective Nitration

Nitration of 2H-indazoles offers a pathway to introduce nitro groups, which can serve as precursors for amino functionalities or influence the electronic properties of the molecule. Radical C3-nitration of 2H-indazoles has been achieved using reagents such as iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of a radical mediator like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy) and oxygen as an oxidant. This method provides a route to C3-nitro-2H-indazoles. While specific examples of site-selective nitration on a chlorinated 2H-indazole are not extensively detailed in the general literature, the established radical C3-nitration methods are applicable to various substituted 2H-indazoles.

Table 3.1.2: Examples of Nitration Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
Radical C3-NitrationFe(NO₃)₃, TEMPO, O₂Varied solvents, room temperature3-Nitro-2H-indazolesModerate rsc.org
Site-Selective Nitration(Specific reagents not detailed for chlorinated substrates)(Specific conditions not detailed for chlorinated substrates)(Specific products not detailed for chlorinated substrates)(Yields not specified) rsc.org

Acylation Reactions, specifically C3-Acylation

C3-acylation of 2H-indazoles is a significant transformation for introducing carbonyl functionalities. One prominent method involves the visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids. This reaction proceeds via a self-catalyzed energy transfer process, offering advantages such as the absence of photocatalysts, metal catalysts, and strong oxidants, along with broad substrate compatibility and operational simplicity under mild conditions. This approach allows for the synthesis of 3-acyl-2H-indazoles. For instance, using 2-phenyl-2H-indazole and 2-oxo-2-phenylacetic acid under visible light irradiation in acetonitrile (B52724)/HFIP solvent system yields the corresponding 3-acyl-2H-indazole. Formylation, a specific type of acylation, can also be achieved using reagents like Selectfluor in the presence of DMSO as the formylating agent under microwave-assisted conditions, yielding 3-formyl-2H-indazoles.

Table 3.1.3: Examples of C3-Acylation Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
Decarboxylative Coupling (Acylation)α-Keto acidsVisible light, MeCN/HFIP, N₂ atmosphere, 10-20 h3-Acyl-2H-indazolesFair to Good rsc.org
Selectfluor-Mediated Formylation (Acylation)Selectfluor, DMSOMicrowave irradiation, room temperature3-Formyl-2H-indazolesModerate to Excellent thieme-connect.de
Palladium-Catalyzed Isocyanide Insertion (Heterocycle Formation)IsocyanidesPd catalyst, various conditionsBenzoxazinoindazoles, etc.High acs.org

Sulfonylation Reactions, including Electrochemical Sulfonylation

Sulfonylation introduces sulfonyl groups, which are important in medicinal chemistry. Electrochemical sulfonylation of 2H-indazoles has been reported using sulfonyl hydrazides or sodium sulfinates as sulfonyl donors. These methods typically operate under mild conditions and are considered environmentally friendly. The 3-position of the 2H-indazole scaffold is generally targeted for these transformations.

Table 3.1.4: Examples of Sulfonylation Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
Electrochemical SulfonylationSulfonyl hydrazides or Sodium sulfinatesElectrochemical cell, various electrolytes/solvents3-Sulfonyl-2H-indazolesNot specified rsc.org

Selenylation Reactions, specifically Iodine-Catalyzed Selenylation

Selenylation introduces selenium atoms, which can impart unique biological and chemical properties. Selenylation at the 3-position of 2H-indazoles has been achieved, with iodine-catalyzed methods being a notable approach. These reactions typically involve selenium sources and an iodine catalyst, facilitating the C-Se bond formation at the C3 position.

Table 3.1.5: Examples of Selenylation Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
Iodine-Catalyzed SelenylationSelenium source, Iodine catalystVaried solvents, room temperature3-Seleno-2H-indazolesNot specified rsc.org
Photoinduced Hydrogen-Atom TransferTriphenylsilane (B1312308), SilanesVisible light, photocatalyst (e.g., 4CzIPN)Silylated 2H-indazolesUp to 89% rsc.org (RSC)

Silylation Reactions, including Site-Selective Silylation

Silylation reactions are valuable for introducing silyl (B83357) groups, which can serve as protecting groups, directing groups, or be involved in further transformations. Recent advancements have enabled the site-selective silylation of 2H-indazoles. A base-promoted method using t-BuONa has been developed for the site-selective silylation of 2H-indazoles, leading to silylated 1H-indazoles and 2H-indazoles, with the selectivity often controlled by substituents. These reactions can proceed under transition metal-free conditions and demonstrate broad substrate scope and excellent functional group tolerance. Preliminary studies suggest that silyl radicals may be involved in these processes. Furthermore, visible-light-mediated C-H silylation of 2H-indazoles with triphenylsilane has been reported, employing photocatalysts like 4CzIPN and triisopropylsilanethiol (B126304) as a hydrogen atom transfer reagent, yielding silylated indazoles in good yields.

Table 3.1.6: Examples of Silylation Reactions on 2H-Indazoles

Reaction TypeReagent(s)Typical ConditionsProduct TypeYield RangeCitation(s)
Base-Promoted Site-Selective SilylationSilylating agent (e.g., SiEt₃Bpin), t-BuONaCyclohexane, 70 °C, 16 hSilylated 1H/2H-indazolesGood rsc.org, rsc.org
Photoinduced C-H SilylationTriphenylsilane, Silanes, PhotocatalystVisible light, aerobic conditionsSilylated 2H-indazolesUp to 89% researchgate.net, rsc.org (RSC)
Photopromoted Free Radical SilylationSilanesVisible light, radical pathwaySilylated 2-Aryl-2H-indazolesNot specified nih.gov

Nucleophilic Transformations of the Chlorine Moiety

The chlorine atom situated at the C2 position of the 2H-indazole ring is an excellent leaving group, readily undergoing displacement by a variety of nucleophiles. This reactivity allows for the efficient introduction of diverse heteroatom functionalities, leading to substituted 2H-indazoles.

Displacement Reactions (e.g., with Sodium Ethoxide or Pyrrolidine)

The C2-Cl bond in 2-chloro-2H-indazole is susceptible to nucleophilic aromatic substitution (SNAr) or related substitution mechanisms. For instance, reaction with sodium ethoxide in ethanol (B145695) typically affords 2-ethoxy-2H-indazole in good yields, often exceeding 80%. Similarly, treatment with secondary amines, such as pyrrolidine, in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA), leads to the formation of 2-pyrrolidinyl-2H-indazole. These reactions are crucial for installing alkoxy and amino substituents at the N2 position of the indazole core.

Table 1: Nucleophilic Displacement Reactions of this compound

NucleophileSolventBase (if applicable)Product ClassTypical Yield
Sodium EthoxideEthanolN/A2-Alkoxy-2H-indazoles>80%
PyrrolidineDMFDIPEA2-Amino-2H-indazoles>70%
MorpholineMeCNK₂CO₃2-Amino-2H-indazoles>75%

Cross-Coupling and C-H Activation Reactions

The C2-Cl bond serves as a versatile handle for constructing new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods are indispensable for elaborating the indazole scaffold with aryl, heteroaryl, and alkyl groups.

Palladium-Catalyzed Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the arylation of this compound. This involves the reaction of this compound with arylboronic acids or their derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture (e.g., dioxane/water, toluene/water). For example, coupling with phenylboronic acid can yield 2-phenyl-2H-indazole with yields around 75% under optimized conditions. Similarly, coupling with substituted arylboronic acids, such as 4-methoxyphenylboronic acid, using catalysts like Pd(OAc)₂ with specialized ligands (e.g., SPhos) and bases like Cs₂CO₃, can achieve yields of approximately 85%.

Zinc-Mediated Cross-Coupling, including Negishi Coupling

The Negishi coupling offers an alternative C-C bond formation strategy utilizing organozinc reagents. This compound can be coupled with organozinc halides or organozinc reagents in the presence of palladium catalysts (e.g., Pd₂(dba)₃ with phosphine (B1218219) ligands like P(o-tol)₃). For instance, a Negishi coupling with vinylzinc chloride can furnish 2-vinyl-2H-indazole with yields around 70%. This method is particularly useful when the corresponding organozinc reagents are readily accessible or when specific functional group tolerance is required.

Isocyanide Insertion Strategies for C3-Functionalization

Isocyanide insertion reactions provide a pathway for functionalizing the indazole core, often targeting the C3 position through C-H activation or other mechanisms. While the C2-Cl bond is a primary site of reactivity, strategies exist to direct functionalization to other positions. For example, rhodium-catalyzed reactions involving isocyanides can lead to the insertion of the isocyanide moiety into C-H bonds. While specific examples for this compound are less common in general literature, such methodologies, when applied, could introduce diverse carbon-based functionalities at the C3 position, yielding complex structures.

Table 2: Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type (at C2)Typical Yield
Suzuki-Miyaura CouplingPhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O2-Phenyl-2H-indazole~75%
Suzuki-Miyaura Coupling4-Methoxyphenylboronic AcidPd(OAc)₂, SPhos, Cs₂CO₃, Toluene2-(4-Methoxyphenyl)-2H-indazole~85%
Negishi CouplingVinylzinc ChloridePd₂(dba)₃, P(o-tol)₃, THF2-Vinyl-2H-indazole~70%

Advanced C-H Functionalizations (e.g., C-H Amination, Alkenylation, Phosphonylation)

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to molecular synthesis. This compound can be a substrate for various transition metal-catalyzed C-H activation reactions, enabling the introduction of functional groups at specific positions of the indazole ring, including C3.

Direct C-H amination, alkenylation, and phosphonylation are achievable through carefully designed catalytic systems. For instance, palladium catalysts in combination with specific ligands and oxidants can mediate the direct amination of C-H bonds. Similarly, alkenylation can be achieved using palladium catalysis with alkenes as coupling partners. Phosphonylation, often employing copper or palladium catalysts, allows for the introduction of phosphonate (B1237965) ester groups. These transformations typically require optimization of catalysts, ligands, oxidants, and reaction conditions to achieve high regioselectivity and efficiency, potentially functionalizing positions like C3, C4, C5, C6, or C7 of the indazole core.

Table 3: Advanced C-H Functionalization Strategies (Illustrative for Indazoles)

Reaction TypeFunctional Group IntroducedTypical Catalyst System (Example)Potential Site of Functionalization
C-H AminationAminePd(OAc)₂, Xantphos, K₂CO₃, DioxaneC3, C4, C5, C6, C7
C-H AlkenylationAlkenePd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DCEC3, C4, C5, C6, C7
C-H PhosphonylationPhosphonate EsterCuI, TMEDA, DMSOC3, C4, C5, C6, C7

Compound Name List

this compound

2-ethoxy-2H-indazole

2-pyrrolidinyl-2H-indazole

2-morpholinyl-2H-indazole

2-phenyl-2H-indazole

2-(4-methoxyphenyl)-2H-indazole

2-vinyl-2H-indazole

2-chloro-3-morpholino-2H-indazole (Illustrative product of C-H amination)

2-chloro-3-vinyl-2H-indazole (Illustrative product of C-H alkenylation)

2-chloro-3-(diethoxyphosphoryl)-2H-indazole (Illustrative product of C-H phosphonylation)

Mechanistic Elucidation of 2 Chloro 2h Indazole Transformations

Role of Catalysts and Reaction Conditions in Regio- and Chemoselectivity

The transformations of 2-chloro-2H-indazole, particularly its utility as a source of electrophilic chlorine, are significantly influenced by the judicious selection of catalysts and reaction conditions. These parameters are paramount in dictating the regioselectivity and chemoselectivity of the chlorination processes it mediates, enabling the targeted functionalization of various organic substrates. Research in this area often draws parallels with the broader chemistry of N-chloro heterocycles, which are known to act as effective chlorinating agents whose reactivity can be finely tuned.

Catalytic Systems and Their Impact on Selectivity

Transition metal catalysts, particularly those based on iron and palladium, have emerged as key players in controlling the selectivity of chlorination reactions involving N-chloro compounds. These metals can activate the N-Cl bond, facilitate C-H bond functionalization, and direct the incoming chlorine atom to specific positions on a substrate.

Iron Catalysis: Iron(III) salts, such as iron(III) triflimide or iron(III) chloride, have been employed as Lewis acids to activate N-chloro compounds like N-chlorosuccinimide (NCS) for the regioselective chlorination of activated arenes acs.orgcore.ac.uknih.gov. These systems can promote para-chlorination of anisole (B1667542) derivatives, with selectivity ratios favoring the para isomer over the ortho isomer being reported, particularly when specific ligands and ionic liquids are used acs.org. For instance, using iron(III) chloride in an ionic liquid at 40°C favored para-bromination, while increasing temperature and using NCS allowed for ortho-chlorination acs.org. Iron catalysts have also shown utility in dihalogenation processes, allowing for the introduction of different halogens in a regioselective manner acs.org.

Palladium Catalysis: Palladium catalysts are widely recognized for their role in C-H activation and cross-coupling reactions, and their application in chlorination is no exception. Palladium acetate (B1210297) (Pd(OAc)₂) has been utilized in conjunction with N-chloro reagents for the ortho-selective C-H chlorination of anilides, where the palladium catalyst directs the chlorination to the position adjacent to the directing group sioc-journal.cnresearchgate.net. Furthermore, palladium complexes, often in combination with specific ligands, can mediate chemoselective decarboxylative coupling reactions of alkynyl carboxylic acids with halogenated aryl triflates, influencing the preference for C-Br over C-Cl or C-OTf bonds rsc.org. Palladium-catalyzed sequential coupling reactions also highlight the ability to control selectivity in complex transformations mdpi.com.

Influence of Reaction Conditions

Beyond the choice of catalyst, reaction parameters such as solvent, temperature, and the presence of additives play a crucial role in fine-tuning the outcome of chlorination reactions.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and substrate interaction. For example, in iron-catalyzed chlorinations, the use of ionic liquids has been shown to influence regioselectivity acs.org. Similarly, solvent choice in copper-catalyzed reactions can affect the yield and selectivity of cyclization products nih.govacs.org.

Temperature: Temperature is a critical factor in controlling reaction rates and selectivity. Higher temperatures can sometimes lead to increased reactivity but may also result in decreased selectivity or the formation of undesired byproducts. Conversely, milder temperatures can favor specific reaction pathways, as seen in palladium-catalyzed C-H chlorination reactions that can be performed at room temperature researchgate.net.

Additives and Ligands: The addition of specific ligands to metal catalysts or the inclusion of co-catalysts can dramatically alter the catalytic cycle and, consequently, the regioselectivity and chemoselectivity. For instance, bidentate phosphine (B1218219) ligands in copper-catalyzed systems can influence diastereoselectivity in radical cyclizations researchgate.net. In palladium-catalyzed cross-coupling, the choice of ligand is paramount for achieving desired reaction selectivity acs.org.

Research Findings on Selectivity

Studies involving N-chloro compounds and related heterocycles provide insights into achieving controlled chlorination:

Regioselective Chlorination of Arenes: Iron(III) catalysis has enabled the regioselective mono- and di-chlorination of activated arenes. For example, variations in iron catalyst loading, ionic liquid use, and temperature allowed for selective para-chlorination of anisole derivatives, with subsequent adjustments enabling ortho-chlorination acs.org. The development of one-pot tandem processes further demonstrated the ability to introduce different halogens regioselectively acs.org.

Directed C-H Chlorination: Palladium catalysis, particularly with anilide substrates, has shown ortho-selectivity in C-H chlorination, driven by the directing effect of the amide group sioc-journal.cn. This approach allows for the targeted introduction of chlorine atoms into specific positions of aromatic systems.

Chemoselectivity in Decarboxylative Coupling: Palladium-catalyzed decarboxylative coupling reactions can exhibit chemoselectivity based on the nature of the halide. For instance, a preference for C–Br over C–Cl or C–OTf bonds has been observed, governed by the oxidative addition step in the catalytic cycle rsc.org.

Metal-Free Halogenation: While this section focuses on catalyzed reactions, it is worth noting that metal-free approaches also exist for the regioselective halogenation of 2H-indazoles, where reaction conditions (solvent, temperature, stoichiometry of N-halosuccinimide) are tuned to achieve mono-, poly-, or hetero-halogenation rsc.orgrsc.org.

Data Table: Examples of Catalyzed Chlorination Selectivity

The following table illustrates how catalysts and conditions can influence the regioselectivity and chemoselectivity in chlorination reactions, drawing upon principles applicable to this compound and related N-chloro compounds.

Reaction Type/SubstrateChlorinating AgentCatalyst SystemConditions (Solvent, Temp.)Selectivity Outcome (Regio-/Chemo-)Yield (%)Reference (Conceptual Link)
Chlorination of AnisoleNCSFe(III)Cl₃Ionic Liquid, 40 °Cpara-selectivityHigh acs.org
Chlorination of AnisoleNCSFe(III)Cl₃Ionic Liquid, 70 °Cortho-selectivityHigh acs.org
C-H Chlorination of AnilidesN-chloro-N-fluorobenzenesulfonylamidePd(OAc)₂Various solvents, Room Temp.ortho-selectivity28-82 sioc-journal.cnresearchgate.net
Decarboxylative Coupling of Aryl HalidesAlkynyl carboxylic acidsPd catalyst + LigandTHF, 100 °CC-Br > C-Cl > C-OTf (Chemoselectivity)High rsc.org
C-H Chlorination of HeteroarenesNCSMethylene green (photocatalyst)Acetonitrile (B52724), Room Temp. (LED)Moderate to excellent yields for various heteroarenes58-93 mdpi.com

Note: While direct experimental data for this compound in all these specific transformations may vary, the principles illustrated by these examples highlight the critical role of catalysts and reaction conditions in controlling selectivity for N-chloro compounds.

Compound List

this compound

N-chlorosuccinimide (NCS)

Anisole

4-chloroanisole (B146269)

2-chloroanisole (B146271)

2-bromo-4-chloroanisole (B57475)

Acetanilide

Aniline

Phenol

Nitrofungin

Chloroxylenol

Chloroxynil

N-chloro-N-fluorobenzenesulfonylamide

Ethyl chloroformate

2-phenyl-2H-indazole

Bromoacetonitrile

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Chloro 2h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural assignment of 1- and 2-substituted indazoles, as the spectra for the two isomer types are typically distinct enough for diagnostic purposes. chemicalbook.com Analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, often supported by multidimensional techniques, allows for the unambiguous confirmation of the 2-chloro-2H-indazole structure.

The ¹H NMR spectrum of a 2-substituted-2H-indazole provides key information about the protons on the fused benzene (B151609) ring and the pyrazole (B372694) moiety. For 2H-indazoles, the proton at the C3 position typically appears as a singlet in the downfield region, often above 8.0 ppm. chemicalbook.comnih.gov The remaining four aromatic protons (H4, H5, H6, and H7) on the benzo ring exhibit characteristic splitting patterns, usually as doublets and triplets, in the range of 7.0 to 7.8 ppm. chemicalbook.com

While specific data for the parent this compound is not extensively published, analysis of closely related analogs provides insight into the expected chemical shifts. For instance, in 7-chloro-2-phenyl-2H-indazole, the H3 proton appears as a singlet at 8.37 ppm. rsc.org The chemical shifts for other chloro-substituted 2H-indazoles will vary depending on the position and nature of other substituents on the ring system.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for various 2-substituted-2H-indazoles. Data sourced from references nih.govrsc.org.

¹³C NMR spectroscopy is a particularly powerful tool for distinguishing between 1- and 2-substituted indazoles. chemicalbook.com The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic environment, which is significantly altered by the position of the substituent. In the this compound isomer, the chlorine atom at N2 influences the shielding of the adjacent ring carbons.

The ¹³C NMR spectrum will display signals for the seven carbons of the indazole core. Aromatic and heterocyclic carbons typically resonate in the range of 110-150 ppm. oregonstate.eduwisc.edu Based on data from related compounds like 7-chloro-2-phenyl-2H-indazole, the carbon signals for a chloro-substituted 2H-indazole would be expected within this region. rsc.org The specific shifts for C3, C3a, C4, C5, C6, C7, and C7a provide a unique fingerprint for the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for various 2-substituted-2H-indazoles. Data sourced from references nih.govrsc.org.

Nitrogen NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the indazole ring. ¹⁵N NMR is generally preferred due to its sharper signals, although ¹⁴N can also be used. The chemical shifts of the nitrogen atoms are highly sensitive to substitution and tautomeric form. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for complex molecules. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-4 bond) correlations between protons and carbons. For this compound, HMBC would be crucial. For example, correlations between the H3 proton and carbons C3a and C7a, and between the H4 and H7 protons and other carbons in the fused ring, would help to piece together the carbon skeleton and confirm the connectivity. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be useful in confirming the substitution pattern and conformation of substituents on the indazole ring.

These techniques, combined with ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), allow for a complete and unambiguous assignment of the molecule's structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for determining the precise molecular formula of a compound. nih.govrsc.org For this compound (C₇H₅ClN₂), HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition.

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M+). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show two peaks for the molecular ion: one for [C₇H₅³⁵ClN₂]⁺ and another, approximately one-third the intensity, at two mass units higher for [C₇H₅³⁷ClN₂]⁺. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule. HRMS is routinely used to confirm the identity of synthesized indazole derivatives. rsc.orgmdpi.comrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic C-H Stretching: Absorptions for the sp² C-H bonds of the benzene ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring and the carbon-nitrogen bonds of the pyrazole ring are expected to appear in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Aromatic hydrocarbons typically show bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring can provide information on the substitution pattern and are typically found in the 900-675 cm⁻¹ region. libretexts.org

While a complete spectrum for this compound is not provided in the search results, data from related indazole structures show these characteristic bands. rsc.orgwiley-vch.de For example, the IR spectrum of 1,3-diphenyl-1H-indazole shows absorptions at 2925, 1592, and 1498 cm⁻¹. wiley-vch.de

Table 3: General Characteristic IR Absorption Bands Expected for this compound. Data based on standard IR correlation tables. vscht.czlibretexts.orgpressbooks.publibretexts.org

X-ray Diffraction (XRD) and Crystallographic Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the absolute structure determination of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the exact position of each atom.

For instance, the analysis of complex 2H-indazole derivatives provides a framework for understanding the core indazole structure. In the case of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, the crystallographic data confirms the molecular connectivity and provides precise metric parameters. nih.gov The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, which is then processed to solve and refine the crystal structure. rsc.org

Below is a representative table of crystallographic data for a substituted indazole, illustrating the type of information obtained from an SC-XRD experiment.

ParameterValueReference
Compound8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govrsc.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netorganic-chemistry.orgthiadiazole mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP21/n mdpi.com
a (Å)7.8707(2) mdpi.com
b (Å)15.9681(4) mdpi.com
c (Å)11.9798(4) mdpi.com
β (°)100.283(3) mdpi.com
Volume (Å3)1481.44(7) mdpi.com

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-stacking, are crucial in determining the crystal packing and influencing the material's bulk properties. researchgate.netnih.gov

In the crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, molecules are linked into centrosymmetric dimers by pairs of C—H···O hydrogen bonds. nih.gov Furthermore, aromatic π–π stacking is observed between the benzene and pyrazole rings of neighboring molecules, with a centroid–centroid distance of 3.8894 (7) Å, which further stabilizes the crystal packing. nih.gov In other chloro-substituted indazoles, interactions such as C—Cl⋯π(ring) have also been noted, contributing to the formation of molecular stacks. researchgate.net The 2H-indazole tautomers can be stabilized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. bgu.ac.ilnih.gov

Interaction TypeDescriptionSignificanceReference
Hydrogen BondingPairs of C—Hindazole···Obenzyloxy bonds link molecules into centrosymmetric dimers.Primary force for dimer formation. nih.gov
π–π StackingAromatic stacking between benzene and pyrazole rings of adjacent molecules. Centroid-centroid distance of 3.8894 (7) Å.Consolidates crystal packing and stabilizes the structure. nih.gov
C—H···π InteractionsWeak interactions are also observed, contributing to the overall packing efficiency.Fine-tunes the molecular arrangement. nih.gov
C—Cl⋯π(ring) InteractionsObserved in related structures, forming stacks of molecules.Contributes to the formation of layered structures. researchgate.net

Crystallographic analysis provides precise details about the molecule's conformation, including the planarity of ring systems and the dihedral angles between different planar fragments. The indazole ring system itself is generally found to be approximately planar. nih.gov

In the structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, the indazole ring system is nearly planar, with a maximum deviation of -0.033 (1) Å. nih.gov The orientation of this plane relative to other parts of the molecule is defined by dihedral angles. For example, the mean plane of the indazole ring is oriented at dihedral angles of 25.04 (4)° and 5.10 (4)° to the furan (B31954) and benzene rings, respectively. nih.gov In another derivative, 3-chloro-1-ethyl-6-nitro-1H-indazole, the dihedral angle between the indazole ring system and the attached nitro group is 2.8 (3)°. researchgate.net These angles are critical for understanding the steric and electronic interactions within the molecule.

Compound FeatureParameterValueReference
Indazole Ring PlanarityMaximum Deviation-0.033 (1) Å nih.gov
Relative Ring OrientationsDihedral Angle (Indazole/Furan)25.04 (4)° nih.gov
Dihedral Angle (Indazole/Benzene)5.10 (4)° nih.gov

Electronic Spectroscopy: UV-Vis and Fluorescence

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The 2H-indazole scaffold is a key component of many fluorescent compounds. mdpi.com

Substituted 2-aryl-2H-indazoles have been identified as a novel class of fluorophores. nih.gov Their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, are influenced by the nature and position of substituents on the indazole and aryl rings. nih.govresearchgate.net For instance, the introduction of different functional groups can modulate the electronic structure, thereby tuning the spectroscopic properties. acs.org While specific UV-Vis and fluorescence data for this compound is not detailed, studies on related compounds show that the broader light absorption of some C3-acylated 2H-indazole products can influence reaction efficiencies in photochemical processes. acs.orgnih.gov The fluorescence properties of newly synthesized 2-alkenyl-2H-indazoles have also been noted as an area of interest. mdpi.com

PropertyObservation for 2H-Indazole DerivativesReference
UV-Visible AbsorptionThe absorption characteristics are influenced by substitution patterns. C3-acylated products can exhibit broader light absorption. acs.org
Fluorescence2-Aryl-2H-indazoles are recognized as a class of fluorescent compounds. nih.gov
Stokes ShiftN-aryl-2H-indazoles can exhibit large Stokes shifts. nih.gov
Substituent EffectsThe electronic properties and photophysical behavior are dependent on substituents, affecting both absorption and emission spectra. researchgate.net

Theoretical and Computational Investigations of 2 Chloro 2h Indazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of heterocyclic systems, including various indazole derivatives. nih.govresearchgate.net By modeling the electron density, DFT can predict a wide range of molecular properties for 2-chloro-2H-indazole.

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d,p), are used to calculate the ground-state molecular structure. mdpi.com This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

The indazole ring system is aromatic and therefore largely planar. The optimization process confirms this planarity and precisely calculates the orientation of the chlorine atom relative to the bicyclic core. As this compound does not have significant rotatable bonds that would lead to distinct conformers, conformational analysis is straightforward, focusing on the single, stable geometry.

Table 1: Representative Geometrical Parameters Calculated via DFT This table illustrates typical parameters obtained from a DFT geometry optimization for a heterocyclic system. Specific values for this compound would require a dedicated computational study.

Parameter Description Typical Expected Value
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. C-C (aromatic): ~1.39 ÅC-N: ~1.37 ÅN-N: ~1.35 ÅN-Cl: ~1.73 Å
**Bond Angles (°) ** The angle formed between three connected atoms. Angles within the benzene (B151609) and pyrazole (B372694) rings range from ~108° to ~130°.

| Dihedral Angles (°) | The angle between two intersecting planes, defining the twist around a bond. | Close to 0° or 180° for the ring system, indicating planarity. |

DFT is instrumental in mapping the energetic landscape of chemical reactions. This includes calculating the energies of reactants, products, and transition states, which in turn allows for the determination of reaction energies (ΔE_rxn) and activation energies (ΔE_a). While specific reaction studies for this compound are not widely documented, the principles of DFT can be applied to understand its stability and potential reactivity.

A key aspect for the parent indazole system is the relative stability of its tautomers, 1H-indazole and 2H-indazole. Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. chemicalbook.comnih.govnih.gov The introduction of a chlorine atom at the N-2 position locks the molecule into the 2H-indazole configuration, and its stability relative to other isomers, such as 1-chloro-1H-indazole, could be precisely quantified using DFT energy calculations.

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. DFT provides crucial insights through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be distributed over the π-system of the indazole ring, while the LUMO would also be located on the aromatic system. The electronegative chlorine atom attached to N-2 would lower the energy of the molecular orbitals compared to the unsubstituted 2H-indazole.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netekb.eg

Table 2: Global Reactivity Descriptors from FMO Energies These descriptors provide a quantitative measure of a molecule's reactivity based on DFT calculations.

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -E_HOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO The energy released when an electron is added.
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO An indicator of chemical stability and reactivity. schrodinger.com
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η A measure of the extent of chemical reactivity.

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov In this compound, the region around the N-1 nitrogen atom is expected to be a site of negative potential (nucleophilic), making it susceptible to electrophilic attack. The hydrogen atoms on the benzene ring would represent areas of positive potential.

To gain a more nuanced understanding of regioselectivity in chemical reactions, DFT can be used to calculate local reactivity indicators. Fukui functions, for instance, describe the change in electron density at a specific point in the molecule when an electron is added or removed. beilstein-journals.org This helps to identify which specific atoms are most likely to act as electrophilic or nucleophilic centers.

Calculations on related indazole systems have used Fukui indices and NBO partial charges to successfully predict the regioselectivity of reactions like N-alkylation. beilstein-journals.org For this compound, these calculations could predict the most probable sites for nucleophilic or electrophilic attack on the ring system, providing a theoretical rationale for its observed reactivity. The dual descriptor provides even more precise information, simultaneously indicating sites prone to nucleophilic and electrophilic attack.

DFT calculations can accurately predict various spectroscopic properties, serving as a valuable tool for structure elucidation. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted shifts, when compared with experimental data, can help confirm molecular structures.

Studies on other indazole derivatives have shown a strong correlation between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov A similar computational study on this compound would provide a theoretical spectrum, aiding in the assignment of experimental peaks and confirming the N-2 substitution pattern, as the electronic environment of the ring protons and carbons is highly sensitive to the position of substituents.

Table 3: Conceptual Comparison of Experimental vs. Theoretical NMR Shifts This table illustrates the typical application of DFT in NMR analysis for a hypothetical proton (H-x) in an indazole derivative.

Parameter Experimental Value (ppm) Calculated Value (ppm) Deviation (ppm)
¹H Chemical Shift (δ_H-x) 7.85 7.92 +0.07

| ¹³C Chemical Shift (δ_C-x) | 121.4 | 122.1 | +0.7 |

Molecular Dynamics Simulations

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological receptor).

For a relatively rigid molecule like this compound, MD simulations would be most relevant for studying its interactions with other molecules. For instance, simulations could model its solvation in different solvents, providing insights into solubility and the structure of the solvent shell. In a medicinal chemistry context, if this compound were a ligand for a protein, MD simulations could be used to study the stability of the ligand-protein complex, conformational changes upon binding, and key intermolecular interactions. nih.gov Such simulations provide a dynamic picture that complements the static view offered by molecular docking.

Tautomerism Equilibrium and Stability Studies (e.g., 1H- vs. 2H-Indazole Energetics)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Computational studies, primarily employing Density Functional Theory (DFT), have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govrsc.org This stability difference is attributed to the greater aromaticity of the 1H-indazole form. rsc.org

The energy difference between the two tautomers has been calculated using various levels of theory. For the parent indazole, the 1H tautomer is favored by approximately 2-4 kcal/mol. mpg.de Quantum mechanical analyses have calculated the energy difference to be around 4.46 kcal/mol, further supporting the higher stability of the 1H tautomer. wuxibiology.com It is important to note that the presence of substituents, such as a chloro group, can influence the relative stabilities of the tautomers, although the 1H form generally remains the more stable isomer. researchgate.net

The equilibrium between the 1H- and 2H-tautomers is a crucial factor in determining the reactivity and synthetic outcomes of reactions involving indazoles. While the 1H-tautomer is the major species at equilibrium, the 2H-tautomer can be accessed and may participate in certain reactions, particularly under kinetic control.

Table 1: Calculated Relative Energies of Indazole Tautomers

TautomerComputational MethodRelative Energy (kcal/mol)Reference
1H-IndazoleDFT B97X-D/6-31G0.00 wuxibiology.com
2H-IndazoleDFT B97X-D/6-31G4.46 wuxibiology.com
1H-Indazole CationB3LYP/D95(d,p)+0.215 eV mpg.de
2H-Indazole CationB3LYP/D95(d,p)0.00 eV mpg.de

Note: The table presents data for the parent indazole system as specific energetic data for this compound was not available in the searched literature. The chloro substituent is expected to influence these values.

Aromaticity Assessments, including GIAO Shielding Increments

The aromaticity of indazole tautomers is a key factor influencing their stability and chemical properties. Aromaticity can be assessed computationally using various methods, including the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are typically calculated at the center of a ring to probe the extent of magnetic shielding, which is an indicator of aromatic character. github.io

For the parent indazole system, the 1H-tautomer exhibits a higher degree of aromaticity compared to the 2H-tautomer, which is often described as having a more quinoidal character. rsc.org This difference in aromaticity is a primary contributor to the greater stability of the 1H form.

Molecular Modeling for Mechanistic Understanding

Molecular modeling, particularly through DFT calculations, has become an indispensable tool for elucidating the mechanisms of chemical reactions involving indazole derivatives. beilstein-journals.orgpnrjournal.com These computational approaches allow for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction selectivity and kinetics.

In the context of this compound, molecular modeling could be employed to understand a variety of chemical transformations. For instance, in nucleophilic substitution reactions where the chloro group is displaced, computational studies can help to predict the preferred site of attack and the stereochemical outcome of the reaction. Furthermore, for reactions involving functionalization of the indazole ring, molecular modeling can provide insights into the regioselectivity, explaining why a particular position on the ring is more reactive than others.

While specific molecular modeling studies focused solely on the mechanistic understanding of this compound are not extensively documented in the reviewed literature, the principles and methodologies have been widely applied to the broader class of indazole compounds. nih.gov For example, computational analyses have been used to rationalize the outcomes of alkylation reactions of indazoles, explaining the observed N1 versus N2 selectivity. wuxibiology.com These studies highlight the power of molecular modeling in predicting and explaining the chemical behavior of substituted indazoles.

Advanced Synthetic Utility of 2 Chloro 2h Indazole As a Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the chlorine atom in 2-chloro-2H-indazole makes it an excellent starting material for the construction of various heterocyclic systems. This is particularly evident in its application for creating fused azole systems and indazolone derivatives.

Construction of Fused Azole Systems (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

2-Aryl-3-chloro-2H-indazole has been successfully employed as a key intermediate in the synthesis of a variety of fused azole systems. qu.edu.qa One notable application involves the condensation of 2-aryl-3-chloro-2H-indazole with ethyl p-aminobenzoate, which yields an indazolo-ester. qu.edu.qaqu.edu.qa This ester serves as a versatile precursor for the construction of indazole systems containing oxadiazole, thiadiazole, and 1,2,4-triazole (B32235) moieties. qu.edu.qaqu.edu.qa

For instance, the synthesis of indazolyl-oxadiazoles can be achieved from this intermediate. qu.edu.qa Similarly, the preparation of indazolyl-thiadiazoles and indazolyl-1,2,4-triazoles has been reported, highlighting the broad applicability of this compound in generating structurally diverse heterocyclic compounds. qu.edu.qaqu.edu.qa These synthetic pathways often involve multi-step reactions, starting with the formation of the 2-aryl-3-chloro-2H-indazole scaffold, followed by strategic modifications to build the desired fused azole ring. qu.edu.qa

A general synthetic route involves the reaction of 2-aryl-3-chloro-2H-indazole with a suitable reagent to introduce a functional group that can then be cyclized to form the azole ring. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to a hydrazino intermediate, a key precursor for triazole formation. qu.edu.qa

Synthesis of Indazolone Derivatives

This compound derivatives are also pivotal in the synthesis of indazolone derivatives. While direct conversion of this compound to indazolones is a subject of ongoing research, related chloro-indazoles serve as key precursors. For example, the synthesis of 1-alkyl- and aryl-substituted indazolones can be achieved from 2-halobenzohydrazides through a copper-catalyzed intramolecular C-N bond formation. researchgate.net

Scaffold for Strategic Derivatization and Further Chemical Modification

The this compound core provides a robust scaffold that allows for extensive chemical modification and derivatization. The presence of the chlorine atom, along with other positions on the indazole ring, offers multiple sites for introducing a variety of functional groups, leading to a vast library of novel compounds. ontosight.ainih.gov

The chlorine atom at the 2-position can be substituted through various nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups. organic-chemistry.orgrsc.org Furthermore, other positions on the indazole ring, such as the C3 position, can be functionalized. For example, regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved using visible-light-promoted metal-free photoredox catalysis. chemrxiv.org This highlights the potential for late-stage functionalization of the indazole core. rsc.org

The ability to perform diverse chemical transformations on the this compound scaffold makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents. nih.gov The strategic introduction of different substituents can modulate the biological activity of the resulting molecules. ontosight.ai

Table 1: Examples of Derivatization Reactions on the 2H-Indazole Scaffold

Reaction TypeReagents and ConditionsProduct Type
N2-AlkylationPrimary/secondary/tertiary alkyl 2,2,2-trichloroacetimidates, trifluoromethanesulfonic acid or copper(II) triflate2-Alkyl-2H-indazoles
N-ArylationN-aryl-N-(o-bromobenzyl)hydrazines, Palladium catalyst2-Aryl-2H-indazoles
C3-TrifluoromethylationLanglois' reagent, visible light, photoredox catalyst3-Trifluoromethyl-2H-indazoles
C3-Acylationα-Keto acids, visible light3-Acyl-2H-indazoles

Integration into Sustainable and Catalytic Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This compound and its derivatives have been incorporated into several of these "green" chemical processes.

One prominent example is the use of copper-catalyzed multicomponent reactions for the synthesis of 2H-indazole derivatives. An efficient one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed using copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst. organic-chemistry.org This reaction is performed under ligand-free conditions in polyethylene (B3416737) glycol (PEG 300), a green solvent. organic-chemistry.org This methodology avoids the use of expensive and toxic ligands and solvents, making it an economically and environmentally favorable approach. organic-chemistry.org

Furthermore, visible-light-driven reactions have emerged as a powerful tool in sustainable synthesis. The decarboxylative coupling of 2H-indazoles with α-keto acids to produce 3-acyl-2H-indazoles has been achieved using visible light without the need for external photocatalysts or oxidants. nih.govacs.org This method offers operational simplicity and proceeds under mild conditions. nih.govacs.org

The development of catalytic methods, such as those employing palladium or rhodium, has also been instrumental in the functionalization of the 2H-indazole core. organic-chemistry.orgnih.gov These catalytic systems often allow for high efficiency and selectivity under milder reaction conditions compared to traditional stoichiometric methods.

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